ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrrole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and the attachment of the pyrrole and cyclohexyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyrrole-containing molecules, such as:
Pyrrolidine derivatives: These compounds also feature a pyrrole ring and are known for their biological activities and applications in drug development.
Imidazole derivatives: These compounds contain a similar nitrogen-containing heterocyclic ring and are used in various medicinal and industrial applications.
Indole derivatives: These compounds feature a fused pyrrole and benzene ring system and are known for their wide range of biological activities.
Uniqueness
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate is unique due to its specific combination of structural features, including the piperazine ring, pyrrole ring, and cyclohexyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
Ethyl 4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-carboxylate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H24N2O2
- Molecular Weight : 252.36 g/mol
Research indicates that compounds similar to this compound often interact with various neurotransmitter systems. Specifically, they may modulate the serotonergic and dopaminergic pathways, which are crucial in the treatment of anxiety and depression.
Key Mechanisms:
- Serotonergic System Interaction : Compounds that influence serotonin receptors can exhibit anxiolytic and antidepressant effects. This interaction is crucial for mood regulation and anxiety reduction.
- GABA Receptor Modulation : Similar compounds have been shown to interact with the benzodiazepine site of GABAA receptors, enhancing inhibitory neurotransmission, which can alleviate anxiety symptoms.
Anxiolytic and Antidepressant Effects
Several studies have evaluated the anxiolytic and antidepressant-like activities of piperazine derivatives. For instance:
- In a study using the elevated plus maze and light-dark box tests , a related piperazine derivative demonstrated significant anxiolytic-like activity in animal models, suggesting that this compound may possess similar properties .
In Vivo Studies
A notable study involved the administration of piperazine derivatives in mice, which resulted in reduced anxiety-like behavior as measured by various behavioral tests. The findings suggest that these compounds could serve as potential therapeutic agents for anxiety disorders .
Case Study 1: Anxiolytic Activity Assessment
A group of researchers synthesized a related compound, LQFM008, which was tested for its anxiolytic properties. The results showed a significant reduction in anxiety-like behavior in Swiss mice when subjected to stress-inducing environments .
Case Study 2: Pharmacological Evaluation
Another study focused on the pharmacological evaluation of a piperazine derivative similar to this compound. The compound was found to exhibit both anxiolytic and antidepressant effects through modulation of serotonin receptors .
Summary of Biological Activities
Properties
Molecular Formula |
C19H29N3O3 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
ethyl 4-[2-(1-pyrrol-1-ylcyclohexyl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-2-25-18(24)21-14-12-20(13-15-21)17(23)16-19(8-4-3-5-9-19)22-10-6-7-11-22/h6-7,10-11H,2-5,8-9,12-16H2,1H3 |
InChI Key |
GWEZWCGHOFMCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2(CCCCC2)N3C=CC=C3 |
Origin of Product |
United States |
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